3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
5174-93-6 |
|---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-12-10(11-5-1-2-6-15-11)8-9-4-3-7-16-13(9)17-12/h1-8H,(H2,14,16,17) |
InChI Key |
RMLKLKDMSSCEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=C3C(=C2)C=CC=N3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridin 2 Yl 1,8 Naphthyridin 2 Amine and Analogues
Retrosynthetic Analysis of the Target Chemical Compound
A retrosynthetic analysis of 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine suggests several potential synthetic routes. The most straightforward approach involves the construction of the 1,8-naphthyridine (B1210474) core as the key strategic step. A primary disconnection can be made across the C2-N1 and C4-C4a bonds, which points towards a condensation reaction, a hallmark of naphthyridine synthesis.
This leads to two key precursors: 2-aminonicotinaldehyde (also known as 2-amino-3-pyridinecarboxaldehyde) and a compound containing an active methylene (B1212753) group adjacent to a cyano group, specifically 2-(pyridin-2-yl)acetonitrile. This retrosynthetic pathway is indicative of the Friedländer annulation, a powerful and widely used method for constructing quinoline (B57606) and naphthyridine ring systems. The reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde with a ketone or other active methylene compound. The presence of the amino group at the 2-position of the final product arises from the cyano group of the acetonitrile (B52724) precursor, which undergoes cyclization.
Established and Emerging Strategies for Constructing the 1,8-Naphthyridine Core
The synthesis of the 1,8-naphthyridine core is a well-established field, with numerous methods available. These strategies range from classic condensation reactions to modern transition metal-catalyzed cross-couplings and multicomponent reactions, providing chemists with a versatile toolbox to access a wide array of derivatives.
The Friedländer condensation is arguably the most common and direct method for synthesizing the 1,8-naphthyridine skeleton. nih.gov The reaction involves the condensation of 2-aminonicotinaldehyde with a compound possessing an α-methylene group activated by a neighboring carbonyl, cyano, or other electron-withdrawing group. connectjournals.com
Traditionally, this reaction is catalyzed by acids or bases and often requires high temperatures. connectjournals.com However, these conditions can sometimes lead to low yields and side reactions. connectjournals.com Consequently, significant effort has been dedicated to developing modified and more efficient protocols. Modern variations focus on milder conditions, improved yields, and the use of environmentally benign catalysts and solvents.
Recent advancements include:
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving yields. niscpr.res.intsijournals.com For instance, the condensation of 2-aminonicotinaldehyde with active methylene compounds proceeds rapidly in methanol (B129727) with a catalytic amount of piperidine (B6355638) under microwave irradiation. niscpr.res.in
Green Catalysts and Solvents : There is a growing trend towards using eco-friendly reaction media and catalysts. One notable development is the gram-scale synthesis of 1,8-naphthyridines in water using choline (B1196258) hydroxide, an inexpensive and biocompatible ionic liquid, as a metal-free catalyst. nih.govacs.org Other approaches utilize catalysts like CeCl₃·7H₂O under solvent-free grinding conditions, which offers operational simplicity and high yields of pure products. connectjournals.com
Novel Catalytic Systems : A variety of catalysts have been explored to enhance the efficiency of the Friedländer reaction. These include 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave conditions, basic ionic liquids which can act as both solvent and catalyst, and propylphosphonic anhydride (B1165640) (T3P®) which promotes the reaction under mild conditions. nih.govtsijournals.comresearchgate.net
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperidine | 2-Aminonicotinaldehyde, Acetylacetone | Methanol, Microwave (3 min) | High | niscpr.res.in |
| Choline Hydroxide (1 mol%) | 2-Aminonicotinaldehyde, Acetone | H₂O, 50 °C (6 h) | 99% | nih.gov |
| CeCl₃·7H₂O | 2-Aminonicotinaldehyde, α-Methylene Carbonyls | Solvent-free grinding, Room Temp. | High | connectjournals.com |
| DABCO | 2-Aminonicotinaldehyde, α-Methylene Carbonyls | Solvent-free, Microwave | 74-86% | tsijournals.com |
| [Bmmim][Im] (Ionic Liquid) | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | Solvent-free, 80 °C (24 h) | High | nih.gov |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis and functionalization of 1,8-naphthyridines.
The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, is a versatile method. wikipedia.org It can be employed to introduce aryl or heteroaryl substituents onto a pre-existing 1,8-naphthyridine core. For example, a facile synthesis of various 1,8-naphthyridine derivatives has been demonstrated through the Suzuki coupling of aromatic and heteroaromatic boronic acids with 1,8-naphthyridin-2-yl triflates, which are prepared from commercially available 1,8-naphthyridin-2-amines. researchgate.net This strategy allows for the late-stage functionalization of the naphthyridine scaffold, enabling the rapid generation of diverse analogues.
The Heck reaction , the palladium-catalyzed coupling of an unsaturated halide with an alkene, also provides a valuable route for C-C bond formation in heterocyclic synthesis. wikipedia.orgorganic-chemistry.org While direct construction of the 1,8-naphthyridine ring via a Heck reaction is less common, the methodology is widely used to introduce alkenyl substituents, which can then be further manipulated to build more complex fused ring systems. The reaction's tolerance for a wide range of functional groups makes it a robust tool in synthetic organic chemistry. clockss.orgmdpi.com
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer an elegant approach to constructing six-membered heterocyclic rings. wikipedia.org In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, such as nitrogen. nih.gov This strategy allows for the direct formation of the pyridine (B92270) ring of the naphthyridine system.
For instance, the Povarov reaction, an inverse-electron-demand hetero-Diels-Alder reaction, has been used to access tetrahydroquinoline derivatives and can be adapted for naphthyridine synthesis. acs.org The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives has been achieved through an aza-Diels-Alder reaction between imines derived from 3-aminopyridines and various olefins. nih.gov Subsequent aromatization can yield the fully unsaturated naphthyridine core. This approach provides excellent control over regio- and stereochemistry. While specific examples for the 1,8-naphthyridine core are less prevalent, the underlying principle of [4+2] cycloaddition remains a viable and powerful strategy for constructing the foundational heterocyclic framework.
The Vilsmeier-Haack reaction is a versatile method used for the formylation of activated aromatic compounds and for the construction of various heterocyclic systems. chemistrysteps.com The reaction employs the Vilsmeier reagent, typically a chloromethyliminium salt generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org
A notable application of this reaction is the simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine. researchgate.net This synthesis is achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.netresearchgate.net In this process, the Vilsmeier reagent acts not only as a formylating agent but also as a cyclizing agent, facilitating the formation of the second pyridine ring of the naphthyridine system. The resulting 2-chloro-3-formyl-1,8-naphthyridine is a valuable intermediate that can be transformed into a wide array of other functionalized 1,8-naphthyridine derivatives. researchgate.net
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that enhance operational simplicity, reduce waste, and allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net Several MCRs have been developed for the synthesis of substituted 1,8-naphthyridines.
A common MCR approach involves a three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.orgresearchgate.net These reactions are often catalyzed by a Lewis acid. For example, N-bromosulfonamides such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been used as efficient and reusable catalysts for this transformation, affording 1,8-naphthyridine derivatives in good to high yields under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org This method offers advantages such as a simple procedure, easy purification, and catalyst recyclability. organic-chemistry.org Another efficient one-pot, three-component protocol utilizes heterocyclic ketene (B1206846) aminals, malononitrile dimer, and aryl aldehydes to produce annulated 1,8-naphthyridines in high yields. researchgate.net These MCR strategies provide a powerful platform for generating libraries of structurally diverse 1,8-naphthyridine derivatives for biological screening.
| Components | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridines, Aldehydes, Malononitrile/Cyanoacetate | TBBDA or PBBS | Acetonitrile, Room Temp. | Substituted 1,8-Naphthyridines | 65-90% | organic-chemistry.org |
| Heterocyclic Ketene Aminals, Malononitrile Dimer, Aryl Aldehydes | Not specified (one-pot) | Not specified | Annulated 1,8-Naphthyridines | 65-90% | researchgate.net |
Synthetic Routes for Introducing the Pyridin-2-yl Substituent at the C3 Position
The introduction of the pyridin-2-yl group at the C3 position of the 1,8-naphthyridine core is a critical step in the synthesis of this compound. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The most common methods employed are the Suzuki, Stille, and Negishi couplings. These reactions generally involve the coupling of a 3-halo-1,8-naphthyridine derivative with an organometallic reagent bearing the pyridin-2-yl moiety.
The Suzuki coupling reaction utilizes a boronic acid or ester as the organometallic partner. wikipedia.org In this case, 3-bromo- (B131339) or 3-iodo-1,8-naphthyridin-2-amine would be reacted with 2-pyridylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. wikipedia.org
The Stille coupling employs an organotin reagent, such as 2-(tributylstannyl)pyridine. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The reaction mechanism involves oxidative addition of the 3-halo-1,8-naphthyridine to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to afford the desired product. wikipedia.org
The Negishi coupling utilizes an organozinc reagent, such as 2-pyridylzinc bromide. wikipedia.org Organozinc reagents are often more reactive than their boron or tin counterparts, which can be advantageous in certain cases. researchgate.netorganic-chemistry.org The reaction proceeds through a similar catalytic cycle to the Suzuki and Stille couplings. wikipedia.org
The table below provides a comparative overview of these cross-coupling reactions for the synthesis of the target compound.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Considerations |
| Suzuki | 2-Pyridylboronic acid/ester | Commercially available reagents, generally low toxicity of boron byproducts. wikipedia.org | Reaction conditions (base, solvent) need careful optimization. |
| Stille | 2-(Tributylstannyl)pyridine | Tolerant to a wide range of functional groups. wikipedia.org | Toxicity of organotin reagents and byproducts. wikipedia.org |
| Negishi | 2-Pyridylzinc bromide | High reactivity of the organozinc reagent. wikipedia.orgorganic-chemistry.org | Sensitivity of organozinc reagents to air and moisture. wikipedia.org |
Amination Reactions for Incorporating the Amine Functionality at the C2 Position
The introduction of the amine group at the C2 position of the 1,8-naphthyridine ring is a pivotal step in the synthesis. This transformation can be accomplished through several methods, with the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) being the most prominent.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 2-chloro- or 2-bromo-3-(pyridin-2-yl)-1,8-naphthyridine with an ammonia (B1221849) equivalent or a protected amine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of various generations of catalyst systems has significantly expanded the scope and efficiency of this reaction. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is another viable method for introducing the amine group. youtube.commasterorganicchemistry.com The 1,8-naphthyridine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. A 2-halo-3-(pyridin-2-yl)-1,8-naphthyridine can react with ammonia or an amine nucleophile to displace the halide and form the desired 2-amino derivative. youtube.com The reaction is often facilitated by the presence of electron-withdrawing groups on the ring and can sometimes require elevated temperatures. nih.gov The mechanism typically proceeds through a Meisenheimer-like intermediate. nih.gov
The following table outlines the key features of these amination methods.
| Amination Method | Reagents | Mechanism | Key Features |
| Buchwald-Hartwig Amination | 2-Halo-3-(pyridin-2-yl)-1,8-naphthyridine, Ammonia equivalent, Pd catalyst, Ligand, Base | Palladium-catalyzed cross-coupling wikipedia.org | Mild reaction conditions, broad substrate scope. wikipedia.org |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halo-3-(pyridin-2-yl)-1,8-naphthyridine, Ammonia/Amine | Addition-elimination via a Meisenheimer intermediate nih.gov | Can be effective for electron-deficient heterocycles, may require forcing conditions. youtube.comnih.gov |
Functional Group Interconversions and Post-Synthetic Modifications of the Chemical Compound
Once the core structure of this compound is assembled, further modifications can be made to modulate its properties. These post-synthetic modifications can involve functional group interconversions on the amine or the aromatic rings.
The primary amine at the C2 position is a versatile handle for a variety of transformations. For instance, it can undergo acylation to form amides, sulfonylation to form sulfonamides, or alkylation to introduce various substituents. These modifications can significantly impact the compound's biological activity and physicochemical properties. The synthesis of dimeric 2-amino-1,8-naphthyridine derivatives, connected by a linker, has been explored to modulate binding selectivity to DNA mismatched base pairs. nih.gov
Modifications can also be made to the pyridyl or naphthyridine rings, provided that suitable functional groups are present on the starting materials or are introduced at a later stage. For example, if the synthesis starts with a substituted 2-aminopyridine, these substituents will be carried through to the final product. The introduction of methyl groups to the 2-amino-1,8-naphthyridine ring has been shown to enhance its binding affinity for cytosine. nih.gov
Structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have shown that modifications at various positions of the nucleus can enhance binding efficiency and potency towards biological targets. nih.gov These findings underscore the importance of post-synthetic modifications in the development of new therapeutic agents based on the 1,8-naphthyridine scaffold.
The table below lists some potential post-synthetic modifications of this compound.
| Reaction Type | Reagent | Functional Group Modified | Resulting Functionality |
| Acylation | Acyl chloride or Anhydride | C2-Amine | Amide |
| Sulfonylation | Sulfonyl chloride | C2-Amine | Sulfonamide |
| Alkylation | Alkyl halide | C2-Amine | Secondary or Tertiary Amine |
| Dimerization | Linker with reactive ends | C2-Amine | Dimeric structure |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 3 Pyridin 2 Yl 1,8 Naphthyridin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the definitive structural assignment of organic molecules. For 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine, these techniques would provide precise information on the chemical environment of each proton and carbon atom.
Although specific spectral data for this compound are not published, analysis of related 1,8-naphthyridine (B1210474) derivatives allows for the prediction of general spectral regions. nih.govresearchgate.netrsc.org For instance, aromatic protons on the naphthyridine and pyridine (B92270) rings would typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The amine (-NH₂) protons would likely present as a broad singlet, with its chemical shift influenced by solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would resonate in the aromatic region (approximately δ 110-160 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: This table is predictive, based on analogous structures, as specific experimental data is not available.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthyridine-H | 7.0 - 9.0 | 110 - 160 |
| Pyridine-H | 7.0 - 8.7 | 120 - 155 |
| Amine-H | Broad singlet (variable) | N/A |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound, which is C₁₃H₁₀N₄ (calculated molecular weight: 222.25 g/mol ).
The fragmentation pattern observed in an MS/MS experiment would provide valuable structural information. While a specific fragmentation pathway for this compound is not documented, common fragmentation patterns for related nitrogen-containing heterocyclic compounds often involve the loss of small molecules like HCN or N₂. rsc.orgnih.gov The stability of the fused aromatic ring system would likely result in a prominent molecular ion peak.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound is expected to show characteristic bands for the N-H stretching of the primary amine group, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and naphthyridine rings would be observed in the 1400-1650 cm⁻¹ region. N-H bending vibrations are also expected, typically around 1600 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.
Table 2: Expected IR and Raman Vibrational Frequencies (Note: This table is predictive, based on general functional group frequencies and data from related compounds, as specific experimental data is not available.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=C / C=N Stretch | 1400 - 1650 | Strong |
| N-H Bend (amine) | ~1600 | Medium |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.
No crystal structure has been published for this compound. However, crystallographic data from closely related compounds, such as N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine and 2-(Pyridin-2-yl)-1,8-naphthyridine, offer valuable insights. nih.govresearchgate.net These structures reveal that the molecules tend to be nearly planar and pack in arrangements stabilized by π–π stacking and hydrogen bonding. nih.govresearchgate.netnih.gov It is highly probable that the crystal structure of the title compound would also feature intermolecular N-H···N hydrogen bonds involving the amine group and nitrogen atoms on the heterocyclic rings, as well as significant π–π stacking interactions between the aromatic systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region.
Based on data for similar aromatic heterocyclic systems, one would anticipate π → π* transitions. researchgate.netmdpi.com The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be influenced by the solvent polarity.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to derivatives)
Chiroptical methods such as Circular Dichroism (CD) are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. These techniques would only become applicable if the compound were derivatized with a chiral moiety or resolved into enantiomers due to atropisomerism, a phenomenon not expected in this flexible system.
Reactivity and Mechanistic Investigations of 3 Pyridin 2 Yl 1,8 Naphthyridin 2 Amine
Chemical Reactivity of the Amino Group and Nitrogen Atoms within the Naphthyridine Core
The reactivity of 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine is significantly influenced by the presence of multiple nitrogen atoms, each with distinct chemical properties. The exocyclic amino group at the C2-position and the endocyclic nitrogen atoms at positions 1 and 8 of the naphthyridine ring are primary centers of reactivity.
The C2-amino group, being an electron-donating group, increases the electron density of the naphthyridine ring system. This amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation. Its reactivity can be modulated by the electronic effects of the fused ring system.
| Feature | Description of Reactivity | Potential Reactions |
| C2-Amino Group | Nucleophilic center due to the lone pair on the nitrogen. Activates the naphthyridine ring towards electrophilic substitution. | Acylation, Alkylation, Diazotization, Condensation with carbonyls. |
| N1 and N8 Atoms | Basic centers, capable of being protonated. Act as coordination sites for metal ions. | Salt formation with acids, Coordination complex formation. |
| Protonated Form | The resulting pyridinium-like cation is strongly deactivated towards electrophilic attack. | Increased resistance to electrophilic aromatic substitution. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused Ring System
The susceptibility of the this compound scaffold to aromatic substitution reactions is complex, governed by the competing electronic effects of its substituents and the inherent nature of the pyridine-like rings.
Electrophilic Aromatic Substitution (EAS): The 1,8-naphthyridine (B1210474) nucleus, similar to pyridine (B92270), is inherently electron-deficient and thus generally resistant to electrophilic attack. uoanbar.edu.iq The ring nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring system. uoanbar.edu.iqyoutube.com Reactions like nitration or halogenation typically require harsh conditions. youtube.com However, the C2-amino group is a powerful activating group and directs electrophiles to the ortho and para positions. In this molecule, the C4 position is para to the amino group, and the N1-atom is in an ortho position. The C3-pyridyl group acts as a deactivating group. Therefore, electrophilic substitution, if achievable, would likely be directed to the C4 position, influenced by the dominant activating effect of the amino group. Computational studies on pyridine derivatives confirm that such reactions often proceed through a stepwise polar mechanism involving a labile cation intermediate. rsc.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions analogous to the C2 and C4 positions of pyridine. nih.govnih.gov While the amino group at C2 is not a good leaving group, the synthesis of related 2-amino-1,8-naphthyridine derivatives often proceeds via SNAr, where a halogen (e.g., chlorine) at the C2 position is displaced by an amine. nih.govresearchgate.net The mechanism for SNAr reactions in pyridine-like systems typically involves the formation of a stabilized Meisenheimer intermediate. nih.gov The rate of these reactions is highly dependent on the nature of the leaving group and the nucleophile. nih.gov
| Reaction Type | Directing Effects | Predicted Reactivity/Regioselectivity |
| Electrophilic Aromatic Substitution (EAS) | Activating: -NH₂ (C2). Deactivating: Ring Nitrogens (N1, N8), Pyridyl group (C3). | Generally disfavored. If forced, substitution is predicted at the C4 position due to the strong activating effect of the C2-amino group. |
| Nucleophilic Aromatic Substitution (SNAr) | The electron-deficient naphthyridine ring is activated towards nucleophilic attack. | While the -NH₂ is not a leaving group, the ring system is primed for SNAr. A suitable leaving group at C2, C4, or C7 would be readily displaced. |
Reactivity of the Pyridine Moiety and its Influence on the Naphthyridine System
Functioning as an electron-withdrawing group, the pyridyl substituent further reduces the electron density of the already electron-deficient naphthyridine ring system. This deactivating influence reinforces the naphthyridine core's resistance to electrophilic substitution and its susceptibility to nucleophilic attack.
The pyridine moiety itself possesses its own characteristic reactivity. Like the naphthyridine core, it is deactivated towards electrophiles and activated towards nucleophiles. nih.gov Nucleophilic attack on the pyridyl substituent would preferentially occur at its C2' and C4' positions (ortho and para to the ring nitrogen). The presence of the bulky and electronically complex naphthyridine group may sterically hinder some of these reactions. Furthermore, the nitrogen atom of the pyridine ring can also be protonated or coordinate to metal centers, which would further modify the electronic properties and reactivity of the entire molecule.
Ring-Opening, Cyclization, and Rearrangement Processes Involving the Chemical Compound
The unique arrangement of functional groups in this compound provides pathways for various intramolecular and intermolecular reactions leading to more complex structures.
Cyclization: The proximate positioning of the C2-amino group and the C3-pyridyl substituent creates opportunities for intramolecular cyclization reactions. For example, under appropriate conditions, a reaction involving the amino group and the nitrogen of the pyridyl ring could lead to the formation of a new five- or six-membered ring, resulting in a more complex, fused polycyclic aromatic system. The synthesis of various fused naphthyridine systems, such as pyrimido[4,5-H] researchgate.netnih.govnaphthyridines, from functionalized precursors demonstrates the feasibility of such cyclization strategies. eurjchem.com
Rearrangement: Naphthyridine and pyridine systems are known to undergo rearrangement reactions under specific conditions, often acid-catalyzed. nih.govresearchgate.net For instance, Smiles rearrangements have been observed in related 2,7-naphthyridine (B1199556) systems, involving nucleophilic aromatic substitution where the nucleophile and leaving group are part of the same molecule. nih.gov Although not specifically documented for this compound, similar skeletal rearrangements could potentially be induced under thermal or acidic conditions, leading to isomeric structures. Studies on other heterocyclic systems have also shown novel rearrangement pathways during synthesis. researchgate.net
Ring-Opening: While the aromatic naphthyridine core is generally stable, ring-opening reactions can occur under forcing conditions, such as strong oxidation or reduction, or through specific photochemical pathways. Such reactions would likely proceed via cleavage of one of the pyridine rings within the fused system.
Investigation of Reaction Mechanisms and Kinetics through Experimental and Computational Methods
Elucidating the precise pathways and rates of reactions involving this compound requires a combination of experimental and theoretical approaches.
Experimental Methods: Kinetic studies are crucial for determining reaction rates and understanding the factors that influence them, such as reactant concentrations, temperature, and catalysts. Techniques like spectroscopy (UV-Vis, NMR) can be used to monitor the progress of a reaction over time. The isolation and characterization of reaction intermediates, where possible, can provide direct evidence for a proposed mechanism. Isotopic labeling studies can also be employed to trace the path of specific atoms throughout a reaction.
Computational Methods: Theoretical and computational chemistry has become an indispensable tool for investigating reaction mechanisms. nih.gov Density Functional Theory (DFT) calculations are widely used to model the electronic structure of reactants, transition states, and products. nih.gov These calculations can provide valuable insights into:
Reaction Energetics: Calculating the activation energies (energy barriers) for different potential reaction pathways allows for the prediction of the most likely mechanism and the major product. rsc.org
Molecular Properties: Analysis of molecular orbitals (e.g., HOMO-LUMO) and electrostatic potential maps can predict sites of electrophilic and nucleophilic attack. researchgate.net
Intermediate Structures: The geometries and stabilities of transient intermediates, such as Meisenheimer or Wheland complexes, can be calculated to support proposed mechanisms.
Computational studies on related naphthyridine and pyridine systems have successfully predicted their reactivity and the regioselectivity of substitution reactions, showing good agreement with experimental results. rsc.orgdntb.gov.ua
| Method | Application in Studying Reactivity | Key Insights Provided |
| Experimental Kinetics | Monitoring reaction progress over time under various conditions. | Reaction rates, order of reaction, activation parameters (Ea, ΔH‡, ΔS‡). |
| Spectroscopic Analysis | Identification of reactants, products, and potential intermediates. | Structural confirmation, evidence for intermediate formation. |
| Computational (DFT) | Modeling reaction pathways, calculating transition state energies, analyzing electronic structure. | Prediction of regioselectivity, elucidation of reaction mechanisms, understanding electronic effects. nih.govnih.gov |
Theoretical and Computational Chemistry Studies of 3 Pyridin 2 Yl 1,8 Naphthyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals
A literature search did not yield specific Density Functional Theory (DFT) studies for 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine.
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional shape (geometry optimization). These calculations would also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Representative DFT Calculation Parameters for Naphthyridine Analogs This table is illustrative of typical parameters used in DFT studies of related compounds, as no specific data exists for this compound.
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-31G(d) or higher | To describe the atomic orbitals of the system. |
| Output Data | Optimized Geometry (Bond lengths, angles) | To determine the lowest energy conformation. |
| HOMO/LUMO Energies | To analyze electronic properties and reactivity. | |
| Molecular Electrostatic Potential (MEP) | To predict sites for electrophilic and nucleophilic attack. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
No specific Molecular Dynamics (MD) simulation studies for this compound were found in published research.
MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations could model its behavior in different environments, such as in a solvent or near a biological target. rsc.org These simulations would reveal the molecule's conformational flexibility—how its shape changes over time—and the key intermolecular interactions it forms, such as hydrogen bonds or π-π stacking interactions. nih.gov Such studies are crucial for understanding how the molecule might interact with a protein's binding site. rsc.orgnih.gov
Computational Elucidation of Reaction Pathways, Transition States, and Energetics
There is no available research on the computational elucidation of reaction pathways specifically for the synthesis of this compound.
Computational chemistry can be used to model chemical reactions, providing a detailed, step-by-step understanding of how reactants are converted into products. rsc.org This involves calculating the energies of reactants, products, intermediates, and transition states. By mapping the energy profile of a reaction, chemists can predict the most likely reaction mechanism and identify the rate-determining step. For related 1,8-naphthyridine (B1210474) compounds, synthetic pathways such as the Friedländer annulation are common, and computational methods could be used to investigate the energetics of these routes. researchgate.net
In Silico Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)
Specific in silico predictions of the spectroscopic data for this compound are not present in the current literature.
Computational methods can predict various types of spectroscopic data. For instance, DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the characteristic absorption bands in UV-Vis spectra. orientjchem.orgresearchgate.net These theoretical predictions are valuable for validating experimental results and aiding in the structural characterization of newly synthesized compounds. orientjchem.org The predicted spectra are generated by calculating the electronic transitions between molecular orbitals.
Table 2: General Approach for In Silico Spectroscopic Prediction This table outlines the general methodology, as specific predicted data for this compound is unavailable.
| Spectroscopy Type | Computational Method | Information Yielded |
| NMR | GIAO (Gauge-Including Atomic Orbital) method with DFT | Predicted ¹H and ¹³C chemical shifts. |
| UV-Vis | TD-DFT (Time-Dependent DFT) | Predicted absorption wavelengths (λmax) and oscillator strengths. |
Predictive Computational Modeling for Potential Binding Modes and Interaction Profiles
While in silico modeling has been performed for many 1,8-naphthyridine derivatives, no studies have been published that specifically model the binding of this compound to a biological target.
Predictive computational modeling, particularly molecular docking, is a key tool in drug discovery. researchgate.netnih.gov This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor, to form a stable complex. japsonline.comrsc.org The process involves placing the ligand (in this case, this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights for designing more potent molecules. nih.govrsc.org
Coordination Chemistry of 3 Pyridin 2 Yl 1,8 Naphthyridin 2 Amine As a Polydentate Ligand
Exploration of Binding Modes and Coordination Geometries of the Chemical Compound with Metal Centers
The molecular architecture of 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine, featuring a pyridine (B92270) ring, a 1,8-naphthyridine (B1210474) core, and an exocyclic amino group, provides multiple potential binding sites for metal ions. The nitrogen atoms of the pyridine and the two fused pyridine rings of the naphthyridine moiety are primary coordination sites. This arrangement allows the ligand to act as a chelating agent, forming stable complexes with metal centers.
The binding modes are influenced by the specific metal ion, its preferred coordination number, and the reaction conditions. The ligand can coordinate in a bidentate or tridentate fashion. For instance, in many 1,8-naphthyridine-based ligands, the two nitrogen atoms of the naphthyridine ring create a constrained "bite" distance of approximately 2.2 Å, which is conducive to forming stable chelate rings with metal ions. researchgate.net The pyridyl group can also participate in coordination, leading to more complex geometries.
In related 2-(2'-pyridyl)-1,8-naphthyridine (pynp) complexes, the ligand has been shown to coordinate to metal centers, and the geometry can favor metallophilic interactions. researchgate.net The presence of the amino group at the 2-position of the naphthyridine ring in this compound can further influence the electronic properties and steric environment of the coordination sphere. While direct crystallographic data for complexes of this specific ligand is limited in the available literature, studies on analogous 2-amino-1,8-naphthyridine dimers indicate that the amino group can be a key site for linking multiple ligand units. nih.gov
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Coordination with Transition Metals (e.g., Copper, Ruthenium, Rhodium, Iridium, Nickel, Palladium)
The coordination chemistry of 1,8-naphthyridine derivatives with transition metals is well-documented, often leading to the formation of mono- and dinuclear complexes. researchgate.netresearchgate.netescholarship.org
Copper: Bimetallic copper complexes with 1,8-naphthyridine-based ligands have been a subject of significant interest. researchgate.net These complexes are often synthesized by reacting the ligand with a copper(I) or copper(II) salt. The resulting structures can feature bridging ligands and exhibit interesting magnetic and electronic properties. For instance, a dinucleating 1,8-naphthyridine ligand has been used to synthesize dicopper complexes that show reactivity in C(sp)–H bond activations. escholarship.org
Ruthenium: Ruthenium complexes of pyridyl-naphthyridine ligands have been explored for their photophysical and electrochemical properties. sci-hub.seresearchgate.net The synthesis often involves the reaction of the ligand with a ruthenium precursor such as [Ru(bpy)₂(CO)Cl]PF₆. sci-hub.se Characterization of these complexes is typically performed using techniques like ¹H NMR, IR spectroscopy, and X-ray crystallography. researchgate.net
Rhodium and Iridium: Rhodium(III) and Iridium(III) complexes with ligands containing 1,8-naphthyridine have been synthesized. researchgate.net For example, cyclometalated iridium(III) complexes have been prepared from iridium dichloride bridged compounds and 1,8-naphthyridine derivatives. nih.gov These complexes often exhibit pseudo-octahedral coordination geometries. nih.gov
Nickel and Palladium: While specific studies on nickel complexes with this compound are not readily available, proton-responsive 1,8-naphthyridine ligands have been used to synthesize bimetallic palladium complexes. flinders.edu.au The coordination of the ligand can be controlled by deprotonation, leading to a switch from a mononuclear to a dinuclear complex. flinders.edu.au
Spectroscopic Characterization of Transition Metal Complexes
| Technique | Information Obtained | Typical Observations for Pyridyl-Naphthyridine Complexes |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups, coordination-induced shifts. | Shifts in C=N and C=C stretching frequencies of the pyridine and naphthyridine rings upon coordination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation in solution, confirmation of ligand coordination. | Downfield shifts of proton signals in the aromatic region upon complexation due to the deshielding effect of the metal center. |
| UV-Vis Spectroscopy | Electronic transitions (metal-to-ligand charge transfer, ligand-centered transitions). | Intense absorption bands in the UV and visible regions corresponding to π-π* and n-π* transitions of the ligand, and MLCT bands upon complexation. nih.gov |
| Mass Spectrometry | Determination of molecular weight and confirmation of complex formation. | Molecular ion peaks corresponding to the expected mass of the metal-ligand complex. |
| X-ray Crystallography | Precise determination of the solid-state molecular structure, including bond lengths and angles. | Provides definitive information on the binding mode of the ligand and the coordination geometry of the metal center. researchgate.net |
Complexation with Main Group and Lanthanide Metal Ions
The coordination chemistry of 1,8-naphthyridine derivatives extends to main group and lanthanide metal ions, although it is less explored compared to transition metals. The hard nature of lanthanide ions favors coordination with ligands containing oxygen or nitrogen donor atoms. Acylpyrazolone ligands, for example, have been shown to form a diverse range of complexes with main group elements and lanthanides. nih.gov
Lanthanide complexes with phosphoryl-containing 1,8-naphthyridine ligands have been synthesized and structurally characterized. researchgate.net These complexes often exhibit high coordination numbers, with the lanthanide ion being coordinated to the naphthyridine ligand and other co-ligands such as nitrates. researchgate.net The luminescent properties of such complexes are of particular interest due to the potential for energy transfer from the ligand to the lanthanide ion.
Electrochemical Properties and Redox Behavior of Metal-Naphthyridine Complexes
The electrochemical properties of metal complexes containing 1,8-naphthyridine-based ligands are of significant interest due to their potential applications in catalysis and molecular electronics. The redox behavior is often ligand-centered, with the naphthyridine moiety acting as an electron acceptor.
In ruthenium(II) complexes of 2-(2-pyridyl)-1,8-naphthyridine (pynp), ligand-centered redox behavior has been studied using electrochemical and spectroelectrochemical techniques. sci-hub.se Cyclic voltammetry studies of such complexes can reveal reversible or irreversible redox processes associated with both the metal center and the ligand. The substitution pattern on the 1,8-naphthyridine ring can significantly influence the redox potentials of the resulting metal complexes. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can shift the reduction or oxidation potentials.
While specific electrochemical data for complexes of this compound are not extensively reported, it is expected that they would exhibit rich redox chemistry due to the presence of multiple redox-active components in the ligand structure.
Supramolecular Assembly and Self-Assembled Systems Utilizing the Chemical Compound as a Building Block
The rigid structure and multiple coordination sites of this compound make it an excellent building block for the construction of supramolecular architectures. The formation of these assemblies is driven by coordination bonds between the ligand and metal ions, as well as non-covalent interactions such as hydrogen bonding and π-π stacking.
Pyridine-amide based ligands, which share structural similarities with the title compound, have been extensively used to generate discrete molecular assemblies with diverse topologies. nih.gov The uncoordinated nitrogen atoms of the pyridyl and naphthyridinyl groups can act as hydrogen bond acceptors, directing the assembly of mononuclear species into higher-order structures like 1D tapes or 2D sheets. researchgate.netrsc.org
In the solid state, related compounds like N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine form extensive three-dimensional supramolecular networks through a combination of N-H···N and C-H···N hydrogen bonds, as well as π-π interactions between the aromatic rings. nih.gov The centroid-centroid distances in these π-π stacking interactions are typically in the range of 3.5 to 3.7 Å. researchgate.netnih.gov It is anticipated that this compound would participate in similar supramolecular assembly processes.
Ligand Design Principles and Their Impact on Metallophilic Interactions and Metal-Metal Bonding
The design of polydentate ligands like this compound plays a crucial role in facilitating metallophilic interactions and metal-metal bonding. The constrained bite angle of the 1,8-naphthyridine unit can bring two metal centers into close proximity, enabling through-space interactions.
In dinuclear complexes of 2-(2'-pyridyl)-1,8-naphthyridine with Ag(I), a supported argentophilic interaction has been observed, where the ligand bridges two previously unbounded metal centers. researchgate.net The geometry of the ligand is a key factor in promoting such metal-metal interactions.
Furthermore, the electronic properties of the ligand can be tuned by introducing substituents. The amino group at the 2-position of the naphthyridine ring in the title compound is expected to act as an electron-donating group, which can influence the electron density at the metal centers and thereby affect the strength of any metal-metal bonds. The ability to modify the ligand structure provides a powerful tool for designing complexes with specific electronic and structural properties, which is essential for applications in areas such as catalysis and materials science. flinders.edu.au
Advanced Applications of 3 Pyridin 2 Yl 1,8 Naphthyridin 2 Amine and Its Derivatives in Specialized Fields
Catalysis Research
The nitrogen-rich scaffold of 3-(pyridin-2-yl)-1,8-naphthyridin-2-amine and its analogues serves as an excellent platform for the design of sophisticated catalysts. The strategic arrangement of nitrogen atoms allows for the formation of stable chelate rings with metal centers, which can be tailored to promote a variety of chemical transformations.
Development of Homogeneous Catalysts based on the Chemical Compound
Derivatives of 1,8-naphthyridine (B1210474) have been successfully employed as ligands in the development of homogeneous catalysts. For instance, ruthenium(II) complexes incorporating 2-phenyl-1,8-naphthyridine derivatives have been synthesized and evaluated as catalysts in the hydroformylation of styrene. These complexes demonstrate the capacity of the 1,8-naphthyridine framework to act as a supporting ligand, stabilizing the metal center and influencing its catalytic activity. The modular nature of the 1,8-naphthyridine core allows for systematic modifications to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its performance in various organic transformations.
Palladium-catalyzed cross-coupling reactions have also been instrumental in the synthesis of functionalized 1,7- and 1,8-naphthyridine derivatives. These synthetic methodologies not only provide access to a diverse library of potential ligands but also highlight the utility of naphthyridine compounds as building blocks in complex molecular architectures. The resulting substituted naphthyridines can subsequently be employed as ligands in other catalytic systems.
Exploration in Asymmetric Catalysis, particularly Enantioselective Hydrogenation
A significant area of exploration for 1,8-naphthyridine derivatives is in the field of asymmetric catalysis, where the goal is to produce a specific stereoisomer of a chiral molecule. Chiral cationic ruthenium diamine complexes have been successfully utilized for the first asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines. nih.gov This process yields 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess (up to 99% ee) and full conversions. nih.gov This method provides a practical and efficient route to valuable chiral heterocyclic building blocks, which can serve as motifs for a new class of P,N-ligands. nih.gov
The development of metal-free catalytic systems for asymmetric hydrogenation is also a growing area of research. While not directly involving 1,8-naphthyridine derivatives, the principles of creating chiral environments for catalysis are transferable. nih.govunt.edu The rigid and tunable framework of chiral 1,8-naphthyridine derivatives makes them promising candidates for the development of novel chiral ligands for a variety of enantioselective transformations beyond hydrogenation.
Investigation in Photocatalysis and Electrocatalysis
The rich electronic properties of 1,8-naphthyridine derivatives make them intriguing candidates for applications in photocatalysis and electrocatalysis. While specific research on this compound in these areas is emerging, studies on related polypyridyl complexes offer valuable insights. Rhenium and ruthenium complexes with polypyridyl ligands are well-established catalysts for the electrochemical reduction of carbon dioxide (CO2). nih.govnsf.govmdpi.comresearchgate.net
For example, rhenium(I) complexes based on 2-pyridyl-1,2,3-triazole ligands have been reported as novel catalysts for CO2 reduction. nih.gov These ligands share structural similarities with this compound, suggesting that its derivatives could also be effective in this capacity. The mechanism of CO2 reduction by these molecular catalysts often involves the metal center, with the ligand playing a crucial role in modulating the redox potentials and stabilizing key intermediates. The ability to tune the electronic properties of the 1,8-naphthyridine ligand through substitution offers a pathway to optimize the efficiency and selectivity of CO2 reduction.
In the realm of photocatalysis, modified carbon nitrides have shown promise for hydrogen evolution. mpg.de The nitrogen-rich structure of 1,8-naphthyridine derivatives could potentially be integrated into such systems to enhance their light-harvesting and catalytic properties.
Materials Science and Optoelectronics
The rigid, planar structure and inherent luminescent properties of the 1,8-naphthyridine core make it an attractive building block for advanced materials in optoelectronic devices.
Application in Organic Light-Emitting Diodes (OLEDs) and Other Luminescent Materials
Derivatives of 1,8-naphthyridine have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. ossila.com
Several 1,8-naphthyridine-based TADF emitters have been designed and synthesized, demonstrating high thermal stabilities and strong blue or green emissions with high photoluminescence quantum yields. researchgate.netresearchgate.net For instance, blue OLEDs based on 2,7-di(9H-carbazol)-1,8-naphthyridine (Cz-ND) and 2,7-di(3,6-di-tert-butyl-9H-carbazol)-1,8-naphthyridine (tBuCz-ND) have achieved high maximum external quantum efficiencies (EQEmax). researchgate.net
| Emitter | EQEmax (%) | Emission Color | CIE Coordinates |
| Cz-ND | 15.3 | Blue | (0.15, 0.17) |
| tBuCz-ND | 20.9 | Blue | (0.15, 0.22) |
Iridium(III) complexes are also renowned for their use as phosphorescent emitters in OLEDs. analis.com.myresearchgate.netnih.govnih.gov The 1,8-naphthyridine framework can be incorporated into the design of ancillary or cyclometalating ligands for these complexes to tune their photophysical properties, such as emission color and quantum yield. The strong ligand field provided by the naphthyridine moiety can lead to desirable blue-shifted emissions.
Role in Dye-Sensitized Solar Cells and Related Photovoltaic Technologies
The light-harvesting capabilities of 1,8-naphthyridine derivatives have led to their investigation as components in dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, initiating the generation of a photocurrent. Ruthenium(II) complexes are among the most efficient sensitizers used in DSSCs. mdpi.comnih.govmdpi.comresearchgate.netcityu.edu.hk
Design and Fabrication of Chemosensors for Specific Ions and Biomolecules (e.g., Hg²⁺, Monosaccharides)
The 1,8-naphthyridine core, a key component of this compound, serves as an effective scaffold for the design of fluorescent chemosensors. These sensors are engineered to detect specific ions and biomolecules with high selectivity and sensitivity. nih.gov The design strategy often involves the integration of a recognition unit (receptor) for the target analyte and a signaling unit (fluorophore) that reports the binding event. The 1,8-naphthyridine moiety can function as the signaling unit due to its inherent fluorescence properties.
Chemosensors for Mercury Ions (Hg²⁺):
Derivatives of 1,8-naphthyridine have been developed as highly selective fluorescent probes for the detection of mercury ions (Hg²⁺), which are known for their high toxicity and environmental prevalence. nih.govacs.org The design of these chemosensors often capitalizes on the strong affinity of mercury for nitrogen and sulfur atoms. By functionalizing the 1,8-naphthyridine scaffold with moieties containing these atoms, selective coordination with Hg²⁺ can be achieved. Upon binding of Hg²⁺ to the recognition site, a change in the fluorescence of the naphthyridine unit is observed, typically through mechanisms such as photoinduced electron transfer (PET), which leads to fluorescence quenching. nih.gov
One innovative approach involves conjugating the 1,8-naphthyridine unit with a thiophene moiety to enhance the interaction with mercury ions, given the high affinity of mercury for sulfur. nih.gov The resulting sensor can exhibit a dramatic and selective decrease in fluorescence intensity upon binding to Hg²⁺. nih.gov
Chemosensors for Monosaccharides:
For the detection of biomolecules like monosaccharides, a common strategy is to incorporate a boronic acid group into the 1,8-naphthyridine structure. nih.gov Boronic acids are known to form reversible covalent bonds with the cis-diol groups present in saccharides. nih.govnih.gov This interaction can be transduced into a fluorescent signal.
A notable design combines the 1,8-naphthyridine scaffold as a metal-chelating fluorophore with a phenyl boronic acid unit as a saccharide recognition site. nih.gov This dual-functional sensor can detect both metal ions and monosaccharides. Interestingly, the binding of a monosaccharide, such as D-fructose, to the boronic acid moiety can cooperatively enhance the sensor's sensitivity towards Hg²⁺, demonstrating a synergistic effect. nih.gov This enhancement is attributed to the formation of a more stable complex upon the simultaneous binding of both analytes. nih.gov
| Target Analyte | Recognition Moiety | Signaling Mechanism | Key Findings |
|---|---|---|---|
| Hg²⁺ | Thiophene, 1,2-dithioalkyl group | Fluorescence quenching via PET | High selectivity and sensitivity for Hg²⁺ detection. nih.govacs.org |
| Monosaccharides (e.g., D-fructose) | Boronic acid | Changes in fluorescence upon ester formation | Reversible binding to cis-diols of saccharides. nih.govnih.gov |
| Dual (Hg²⁺ and Monosaccharides) | Boronic acid and metal-chelating site | Cooperative binding and enhanced sensitivity | Saccharide binding can amplify the detection signal for metal ions. nih.gov |
Supramolecular Chemistry and Host-Guest Systems based on Molecular Recognition
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,8-naphthyridine framework is a valuable building block in this area due to its ability to participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are fundamental to the principles of molecular recognition, where a host molecule selectively binds to a specific guest molecule.
Derivatives of 1,8-naphthyridine have been incorporated into larger macrocyclic structures to create host molecules with well-defined cavities. rsc.org These hosts can selectively encapsulate guest molecules, leading to the formation of stable host-guest complexes. The recognition process is driven by the complementary size, shape, and chemical properties of the host and guest.
For instance, receptors containing the 1,8-naphthyridine unit have been designed to recognize and bind biologically relevant molecules. mdpi.com The nitrogen atoms of the naphthyridine rings can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions. This multi-point interaction capability allows for the specific recognition of guest molecules.
In the solid state, compounds like N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine demonstrate complex supramolecular architectures. The molecules can self-assemble into chains through N-H⋯N hydrogen bonds. These chains are further organized into sheets by C-H⋯π interactions, and the sheets are linked by π-π stacking between the naphthyridine and pyrazine rings, resulting in a three-dimensional network. nih.gov This illustrates the inherent ability of the core structure to direct the formation of ordered supramolecular assemblies.
Biological Activity Research and Targeted Studies (Focus on Methodological Approaches)
The diverse biological activities reported for 1,8-naphthyridine derivatives have prompted extensive research into their mechanisms of action and potential therapeutic applications. nih.govnih.gov Methodological approaches in this area are crucial for understanding how these compounds interact with biological systems at a molecular level.
A significant area of research involves the study of how 1,8-naphthyridine derivatives inhibit the activity of specific enzymes. These studies are essential for drug discovery and development.
Methodological Approaches:
Enzyme Assays: In vitro enzyme assays are fundamental for determining the inhibitory potency of a compound. For example, derivatives of 1,8-naphthyridine have been evaluated for their ability to inhibit enzymes such as carbonic anhydrases and alkaline phosphatases. nih.gov These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to calculate parameters like the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Molecular Docking: Computational molecular docking simulations are used to predict the binding mode of a ligand (the 1,8-naphthyridine derivative) within the active site of a target protein. nih.govrsc.orgacs.org This technique helps to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies have been employed to understand the binding of 1,8-naphthyridine derivatives to the active site of enoyl-ACP reductase from Mycobacterium tuberculosis. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. acs.org This method can assess the stability of the predicted binding pose and reveal conformational changes in the protein upon ligand binding. rsc.org
Understanding how a compound affects cellular signaling pathways is critical to elucidating its biological effects. Derivatives of 1,8-naphthyridine have been investigated for their ability to modulate various signaling pathways involved in processes like cell proliferation and survival. nih.gov
Methodological Approaches:
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. By treating cells with a 1,8-naphthyridine derivative, researchers can observe changes in the expression or phosphorylation status of key signaling proteins, providing evidence for the modulation of a particular pathway.
Reporter Gene Assays: These assays measure the activity of a specific signaling pathway by linking the expression of a reporter gene (e.g., luciferase) to a pathway-responsive promoter. A change in the reporter signal upon treatment with a compound indicates modulation of the pathway.
Kinase Profiling: For compounds targeting protein kinases, kinase profiling assays are used to assess their selectivity by testing their inhibitory activity against a large panel of kinases. This helps to identify the specific kinases that are targeted by the compound.
QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for designing new, more potent derivatives. dovepress.com
Methodological Approaches:
QSAR Model Development: In a QSAR study, a dataset of compounds with known biological activities is used to develop a mathematical model that relates molecular descriptors (physicochemical properties or structural features) to the activity. nih.govresearchgate.net For 1,8-naphthyridin-4-ones, a QSAR model based on molecular connectivity indices was developed to understand the factors controlling their inhibitory potency. nih.gov
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific biological target. dovepress.com These models can be generated based on a set of active ligands (ligand-based) or the structure of the target's binding site (structure-based). dovepress.com Pharmacophore models can then be used to virtually screen large compound libraries to identify new potential hits.
| Methodology | Objective | Application Example |
|---|---|---|
| Molecular Docking | Predict ligand binding mode and interactions | Investigating binding of derivatives to enoyl-ACP reductase. rsc.org |
| QSAR | Correlate chemical structure with biological activity | Modeling the inhibitory activity of 1,8-naphthyridin-4-ones. nih.gov |
| Pharmacophore Modeling | Identify essential features for biological activity | Designing novel anticancer agents targeting topoisomerase II. researchgate.net |
In vitro screening is a fundamental step in the evaluation of the biological effects of new compounds. For potential anticancer agents, assessing their anti-proliferative activity in various cancer cell lines is a standard procedure. researchgate.netresearchgate.netresearchgate.net
Methodological Approaches:
MTT or MTS Assays: These are colorimetric assays that measure cell viability. They are widely used to determine the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is a common metric derived from these assays.
Microplate Alamar Blue Assay (MABA): This assay is specifically used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. rsc.orgnih.gov
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for anticancer drugs.
Apoptosis Assays: Techniques such as Annexin V/propidium iodide staining followed by flow cytometry can be used to determine if a compound induces apoptosis (programmed cell death) in cancer cells.
| Assay | Purpose | Measured Parameter | Application |
|---|---|---|---|
| MTT/MTS Assay | Assess cell viability and proliferation | Metabolic activity | Screening for anticancer activity. researchgate.net |
| MABA | Determine anti-mycobacterial activity | Minimum Inhibitory Concentration (MIC) | Screening for anti-tuberculosis agents. rsc.orgnih.gov |
| Cell Cycle Analysis | Investigate effects on cell division | DNA content per cell | Mechanistic studies of anticancer compounds. researchgate.net |
| Apoptosis Assay | Detect programmed cell death | Phosphatidylserine exposure | Elucidating the mechanism of cell death. |
Future Perspectives and Emerging Research Directions for the Chemical Compound
Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 3-(Pyridin-2-yl)-1,8-naphthyridin-2-amine and its derivatives. While classical methods involving nucleophilic substitution have been effective, modern catalysis offers significant advantages. researchgate.net
Key areas for innovation include:
Advanced Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, is expected to become more prevalent. researchgate.netmdpi.comresearchgate.net These methods allow for the direct and modular installation of the pyridinyl group and other substituents with high yields and functional group tolerance. Future work may focus on developing catalysts with higher turnover numbers and lower catalyst loadings to improve sustainability.
Green Chemistry Approaches: A significant push towards sustainable synthesis will likely drive the adoption of eco-friendly methodologies. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, solid-state reactions under grinding conditions, and the use of heterogeneous catalysts like Al2O3 that can be easily recovered and reused. researchgate.netmdpi.com
Discovery and Characterization of Novel Reactivity Patterns
The molecular architecture of this compound features multiple reactive sites, including the exocyclic amino group and the nitrogen atoms within the heterocyclic rings, offering opportunities for diverse chemical transformations.
Future research is expected to explore:
Functionalization of the Amino Group: The reactivity of the 2-amino group can be further exploited. For instance, its reaction with phthalic anhydride (B1165640) to form isoindoline-1,3-dione derivatives demonstrates its nucleophilic character. researchgate.net Future studies could explore its use in the synthesis of new fused heterocyclic systems through reactions with reagents like cyanoacetic acid or in the formation of novel amides and ureas. mdpi.com
Derivatization of the Heterocyclic Core: The conversion of the amino group into a triflate via diazotization has been shown to be an effective strategy for enabling subsequent Suzuki coupling reactions on the naphthyridine core. researchgate.net This opens up avenues for introducing a wide array of substituents at the 2-position, allowing for extensive structure-activity relationship (SAR) studies.
Coordination Chemistry: The compound's multiple nitrogen atoms make it an excellent candidate for use as a multidentate ligand in coordination chemistry. Its ability to chelate metal ions could lead to the formation of novel metal complexes with interesting catalytic, photophysical, or magnetic properties.
Advancements in Computational Design and In Silico Screening
Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. For this compound, these techniques will be instrumental in guiding the rational design of new derivatives with tailored properties.
Emerging research directions include:
Target-Based Drug Design: Building on existing work with related 1,8-naphthyridine (B1210474) scaffolds, molecular docking and molecular dynamics (MD) simulations will be used to design potent and selective inhibitors for specific biological targets. nih.govrsc.org These studies can predict binding modes, estimate binding affinities, and identify key interactions between the ligand and the target protein, thereby accelerating the optimization process. researchgate.netresearchgate.net
Pharmacokinetic Prediction: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) models will be increasingly used to assess the drug-likeness of newly designed compounds at an early stage. rsc.org This helps to prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.
Virtual Screening: Large virtual libraries of derivatives can be rapidly screened against various biological targets or for specific material properties. This high-throughput computational approach can identify promising hit compounds for further experimental investigation. nih.govrsc.org
Table 1: Summary of In Silico Studies on Related 1,8-Naphthyridine Derivatives
| Compound Class | In Silico Method | Target/Purpose | Reference |
|---|---|---|---|
| 1,8-Naphthyridin-2(1H)-ones | Molecular Docking | Penicillin-binding protein 6 (PBP6) | researchgate.net |
| 1,8-Naphthyridine Derivatives | Molecular Docking, MD Simulations | Adenosine A2A Receptor | nih.gov |
| 1,8-Naphthyridine-3-carboxylic Acids | Molecular Docking, PASS Software | Histamine H1 Receptor | researchgate.netnih.govrsc.org |
Expansion into Unexplored Areas of Advanced Materials and Functional Devices
While the primary focus has been on biological applications, the unique photophysical and structural properties of the 1,8-naphthyridine core suggest significant potential in materials science.
Future research could explore:
Supramolecular Chemistry: The planar structure and the presence of multiple hydrogen bond donors and acceptors make this compound an ideal building block for supramolecular assemblies. Crystallographic studies of related compounds have revealed extensive π-π stacking and hydrogen bonding networks that organize molecules into complex three-dimensional structures. nih.gov These non-covalent interactions can be harnessed to create novel materials like organic gels, liquid crystals, and molecular sensors.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: As a multidentate ligand, this compound can be used to construct coordination polymers and MOFs. These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Organic Electronics: The electron-deficient nature of the naphthyridine ring system suggests potential applications in organic electronics. Metal complexes incorporating this ligand could exhibit luminescence, making them candidates for use in organic light-emitting diodes (OLEDs).
Deepening Mechanistic Understanding in Catalytic Cycles and Biological Pathways
A more profound understanding of the mechanisms through which this compound and its derivatives function is crucial for their future development.
Key areas for investigation include:
Elucidation of Biological Mechanisms: While in silico studies provide valuable hypotheses about biological targets, experimental validation is essential. nih.govrsc.org Future work should focus on detailed biochemical and cellular assays to confirm the mechanism of action. This includes enzyme kinetic studies to determine modes of inhibition and X-ray crystallography of ligand-protein complexes to visualize binding interactions at an atomic level.
Catalytic Applications: For derivatives used as ligands in catalysis, detailed mechanistic studies will be necessary to understand and optimize their performance. This involves the use of spectroscopic techniques to identify catalytic intermediates and computational methods like Density Functional Theory (DFT) to map out the energetic landscape of the catalytic cycle. This knowledge will enable the rational design of more efficient and selective catalysts for important chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
